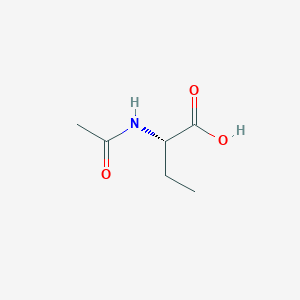
sodium;(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoate: is a compound that features a sodium ion paired with a hexadecanoate anion labeled with carbon-13 isotopes at each carbon position. This compound is a labeled fatty acid salt, often used in scientific research for tracing metabolic pathways and studying lipid metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of sodium;(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoate typically involves the following steps:
Synthesis of 13C-labeled hexadecanoic acid: This can be achieved through the carboxylation of 13C-labeled Grignard reagents or by using 13C-labeled precursors in a biosynthetic pathway.
Neutralization Reaction: The 13C-labeled hexadecanoic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis of 13C-labeled hexadecanoic acid followed by its neutralization with sodium hydroxide. The process requires stringent control of reaction conditions to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Sodium;(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoate can undergo oxidation reactions, typically resulting in the formation of shorter-chain fatty acids and carbon dioxide.
Reduction: This compound can be reduced to form the corresponding alcohol.
Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions with other metal salts can lead to the exchange of the sodium ion.
Major Products:
Oxidation: Shorter-chain fatty acids and carbon dioxide.
Reduction: Hexadecanol.
Substitution: Various metal hexadecanoates.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a tracer in metabolic studies to understand the pathways of fatty acid metabolism.
- Employed in the synthesis of labeled compounds for NMR spectroscopy.
Biology:
- Utilized in studies of lipid metabolism and transport within biological systems.
- Helps in understanding the role of fatty acids in cellular processes.
Medicine:
- Investigated for its potential in studying metabolic disorders and diseases related to lipid metabolism.
- Used in research on drug delivery systems involving fatty acid derivatives.
Industry:
- Applied in the production of labeled compounds for research and development.
- Used in quality control processes to trace the origin and pathway of fatty acids in products.
Wirkmechanismus
The mechanism of action of sodium;(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoate involves its incorporation into metabolic pathways where it mimics the behavior of natural fatty acids. The carbon-13 labeling allows for the tracking of the compound through various biochemical processes using techniques such as NMR spectroscopy. This enables researchers to study the dynamics of fatty acid metabolism, including synthesis, degradation, and transport.
Vergleich Mit ähnlichen Verbindungen
Sodium palmitate: The non-labeled version of hexadecanoate.
Sodium stearate: Another fatty acid salt with an 18-carbon chain.
Sodium oleate: A fatty acid salt with a double bond in the carbon chain.
Comparison:
Uniqueness: The primary uniqueness of sodium;(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoate lies in its carbon-13 labeling, which allows for detailed metabolic studies that are not possible with non-labeled compounds.
Applications: While similar compounds are used in various industrial and research applications, the labeled version is specifically valuable for tracing and studying metabolic pathways.
Eigenschaften
Molekularformel |
C16H31NaO2 |
|---|---|
Molekulargewicht |
294.29 g/mol |
IUPAC-Name |
sodium;(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-13C16)hexadecanoate |
InChI |
InChI=1S/C16H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1; |
InChI-Schlüssel |
GGXKEBACDBNFAF-SJIUKAAASA-M |
Isomerische SMILES |
[13CH3][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)[O-].[Na+] |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



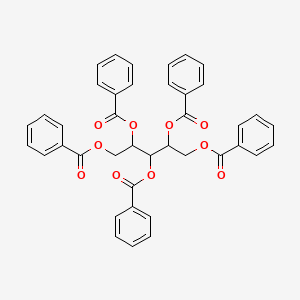
![N-[3,5-bis(trifluoromethyl)phenyl]-N'-phenylurea](/img/structure/B11944993.png)
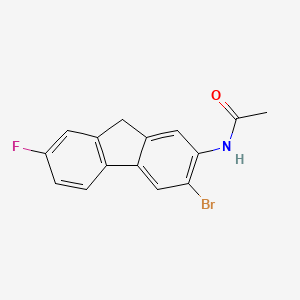
![2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11945011.png)
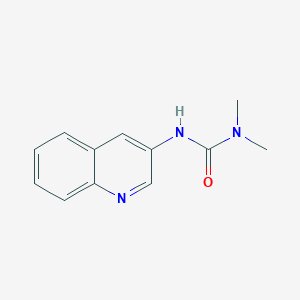
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11945021.png)
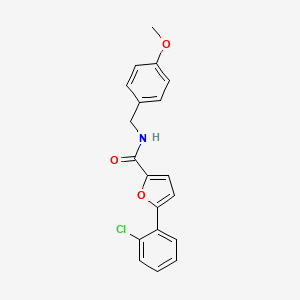
![6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11945024.png)
